An In-depth Technical Guide to 3,5-Dinitrobenzoic Acid: Physicochemical Properties and Experimental Protocols
An In-depth Technical Guide to 3,5-Dinitrobenzoic Acid: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dinitrobenzoic acid is a valuable organic compound utilized extensively in analytical chemistry and organic synthesis. Its properties make it particularly useful as a derivatizing agent for the identification and characterization of alcohols, amines, and other organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and spectral analysis for its characterization.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of 3,5-Dinitrobenzoic acid are summarized in the tables below, providing a ready reference for laboratory applications.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₆ | [1][2] |
| Molecular Weight | 212.12 g/mol | [1][2] |
| Appearance | Yellow or colorless crystalline solid | [3] |
| Melting Point | 204-206 °C | [1][2] |
| Boiling Point | 351.93 °C (estimate) | [4] |
| Density | 1.683 g/cm³ | [4] |
| pKa | 2.82 | [3] |
| Water Solubility | 1350 mg/L (25 °C) | [4] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Ethanol (B145695) | Soluble (0.5 g/10 mL) | [1][2] |
| Glacial Acetic Acid | Soluble | [4] |
| Water | Slightly soluble | [4] |
| Ether | Slightly soluble | [4] |
| Carbon Disulfide | Slightly soluble | [4] |
Spectral Data for Structural Elucidation
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3,5-Dinitrobenzoic acid.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 13.6 | Singlet | -COOH | [5] |
| 9.026 | Triplet | H-4 | [5] |
| 8.902 | Doublet | H-2, H-6 | [5] |
¹³C NMR Spectral Data
A representative ¹³C NMR spectrum is available, though detailed peak assignments in the provided search results are limited. The expected chemical shifts would include signals for the carboxylic carbon, the aromatic carbons bearing the nitro groups, the ipso-carbon attached to the carboxyl group, and the aromatic CH carbons.
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference(s) |
| ~3100 | O-H (Carboxylic Acid) | Stretching | [6][7] |
| ~1700 | C=O (Carboxylic Acid) | Stretching | [6][7] |
| ~1550 | N-O (Nitro Group) | Asymmetric Stretching | [6][7] |
| ~1350 | N-O (Nitro Group) | Symmetric Stretching | [6][7] |
| ~1300 | C-O (Carboxylic Acid) | Stretching | [6][7] |
| ~900 | O-H (Carboxylic Acid) | Out-of-plane bend | [6][7] |
Mass Spectrometry Data
The mass spectrum of 3,5-Dinitrobenzoic acid provides valuable information for confirming its molecular weight and fragmentation pattern.
| m/z | Proposed Fragment | Interpretation | Reference(s) |
| 212 | [M]⁺ | Molecular Ion | [8] |
| 195 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group | [9] |
| 166 | [M - NO₂]⁺ | Loss of a nitro group | [3] |
| 120 | [C₆H₄O₂]⁺ | Further fragmentation | [9] |
| 75 | [C₆H₃]⁺ | Phenyl cation fragment | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and a key application of 3,5-Dinitrobenzoic acid are provided below.
Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid
This protocol details the nitration of benzoic acid to yield 3,5-Dinitrobenzoic acid.[1][10][11]
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
50% Ethanol solution
-
Reaction flask with a stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a dry reaction flask, add 300 mL of concentrated sulfuric acid.
-
While stirring, slowly add 61 g (0.5 mole) of benzoic acid to the sulfuric acid.
-
Cool the mixture in an ice bath and begin the dropwise addition of 100 mL of fuming nitric acid using a dropping funnel. Maintain the reaction temperature between 70°C and 90°C.
-
After the addition is complete, heat the mixture to 80-85°C for 1 hour, then at 100°C for 30-60 minutes, and finally at 135°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it over a mixture of 800 g of ice and 800 mL of water.
-
Allow the precipitate to stand for 30 minutes.
-
Collect the crude 3,5-Dinitrobenzoic acid by vacuum filtration using a Büchner funnel and wash the solid with cold water until the washings are free of sulfate (B86663) ions.
-
Recrystallize the crude product from 275 mL of hot 50% ethanol to obtain the purified 3,5-Dinitrobenzoic acid.
-
Dry the purified crystals. The expected yield is approximately 54-58%.
Derivatization of Alcohols with 3,5-Dinitrobenzoic Acid
This protocol describes the use of 3,5-Dinitrobenzoic acid for the preparation of crystalline derivatives of alcohols for identification purposes.[12]
Materials:
-
3,5-Dinitrobenzoic acid
-
The alcohol to be derivatized
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) (for the acid chloride route)
-
Concentrated sulfuric acid (for direct esterification)
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Reaction tube or flask
-
Water bath or microwave reactor
-
Büchner funnel and flask
-
Filter paper
Procedure (Acid Chloride Method):
-
Prepare 3,5-dinitrobenzoyl chloride by reacting 3,5-Dinitrobenzoic acid with PCl₅ or SOCl₂.
-
In a dry reaction tube, dissolve a small amount of the alcohol in a suitable solvent (e.g., pyridine).
-
Slowly add the prepared 3,5-dinitrobenzoyl chloride to the alcohol solution.
-
Gently warm the mixture on a water bath for a few minutes.
-
Pour the reaction mixture into cold water to precipitate the ester derivative.
-
Collect the solid by filtration and wash it with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.
-
Recrystallize the crude ester from ethanol to obtain a pure crystalline derivative.
-
Determine the melting point of the derivative for identification.
Procedure (Direct Esterification - Greener Alternative):
-
In a microwave-safe vial, combine equimolar amounts of 3,5-Dinitrobenzoic acid and the alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture in a microwave reactor (e.g., at 70°C for 3-5 minutes).
-
After cooling, add ice-cold water to precipitate the ester.
-
Filter the precipitate and wash with sodium bicarbonate solution and then water.
-
Recrystallize the product from ethanol.
Chemical Reactivity and Stability
3,5-Dinitrobenzoic acid is a stable compound under normal laboratory conditions. However, it is a strong acid due to the electron-withdrawing nature of the two nitro groups.[3] It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents. Contact with strong bases may lead to fire.[4] The primary reactions of 3,5-Dinitrobenzoic acid involve the carboxylic acid group, such as esterification, and reduction of the nitro groups to amino groups, which is a key step in the synthesis of various dyes and other functional materials.
Safety and Handling
3,5-Dinitrobenzoic acid is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, use water spray, carbon dioxide, dry chemical, or foam as extinguishing media.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory guidance. Always consult the relevant SDS and follow established safety protocols when handling any chemicals.
References
- 1. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates [pubs.sciepub.com]
- 4. geo.fu-berlin.de [geo.fu-berlin.de]
- 5. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. hansshodhsudha.com [hansshodhsudha.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
